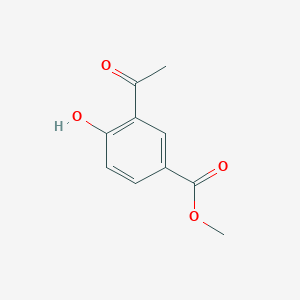

Methyl 3-acetyl-4-hydroxybenzoate

Overview

Description

Methyl 3-acetyl-4-hydroxybenzoate is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.19 . It is also known by other names such as EOS-61538, Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester, and Aspirin Impurity 13 .

Synthesis Analysis

The synthesis of this compound involves the use of triethylamine in ethanol at 70°C under an inert atmosphere . The reaction mixture is then treated with hydrogen chloride in dichloromethane for 2 hours . The resulting solid is solubilized with DCM and HCl 4N is added under stirring . The organic phase is separated, dried over magnesium sulfate, filtered, and concentrated to afford a solid which is stirred in diethyl ether for 2 hours .Molecular Structure Analysis

The InChI code for this compound is1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 . The InChI key is FPYAQSSSRQZXMS-UHFFFAOYSA-N . Chemical Reactions Analysis

This compound is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .Physical And Chemical Properties Analysis

The melting point of this compound is 98°C and its predicted boiling point is 331.5±27.0°C . It has a predicted density of 1.234±0.06 g/cm3 . The compound is stored in a sealed container at room temperature . Its pKa is predicted to be 8.55±0.18 .Scientific Research Applications

Isolation and Identification

Methyl 3-acetyl-4-hydroxybenzoate was isolated for the first time from the seeds of Lithospermum erythrorhizon. This discovery was significant as it was the first time this compound was found in nature. The isolation process involved open column chromatography and prep-HPLC, and the compound was elucidated through extensive spectroscopic analysis (Park et al., 2009).

Analytical Chemistry and Detection Methods

A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of parabens, including this compound, in food. This method showed quantitative results for various esters of 4-hydroxybenzoic acid, demonstrating its effectiveness in detecting and analyzing these compounds in food products (Cao et al., 2013).

Neuroprotective Effects

Methyl 3,4-dihydroxybenzoate (MDHB), a related compound, has been studied for its neuroprotective effects against oxidative damage in SH-SY5Y (human neuroblastoma cells). This research highlights the potential therapeutic applications of related methyl hydroxybenzoates in protecting neurons from oxidative stress (Cai et al., 2016).

Modeling Enzymatic Reactions

The copper-mediated oxygenation of methyl 4-hydroxybenzoate, a structurally similar compound, has been investigated to mimic the activity of the copper enzyme tyrosinase. This research provides insights into the enzymatic reactions involving similar methyl hydroxybenzoates and their potential applications in studying enzymatic activities and mechanisms (Casella et al., 1996).

Biological Applications and Effects

Research has also focused on various biological applications and effects of related methyl hydroxybenzoates. For example, the action of methyl hydroxybenzoate on nervous conduction was studied, which could have implications in understanding the neural effects of this compound and its derivatives (Nathan & Sears, 1961).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-acetyl-4-hydroxybenzoate is a chemical compound that has been used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase . The primary target of this compound is the enzyme steroid sulfatase, which plays a crucial role in the regulation of hormone activity.

Mode of Action

It is known to act as a potent reversible inhibitor of human steroid sulfatase . This suggests that the compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions and thus inhibiting its function.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 1.47 , suggesting moderate lipophilicity, which could influence its distribution within the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature and pH. It is recommended to store the compound in a sealed container at room temperature . Furthermore, its action could potentially be influenced by interactions with other substances present in the body.

properties

IUPAC Name |

methyl 3-acetyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAQSSSRQZXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490818 | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57009-12-8 | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural source of Methyl 3-acetyl-4-hydroxybenzoate and what other compounds were found alongside it?

A1: this compound (1) was isolated for the first time from the seeds of Lithospermum erythrorhizon []. This discovery was made alongside the isolation of more commonly known compounds, β-sitosterol and daucosterol, which were separated through open column chromatography and prep-HPLC [].

Q2: How does the structure of this compound relate to its antifungal activity?

A2: While this compound itself was not tested for antifungal activity, it served as a key starting material in the synthesis of crassinervic acid analogs []. Crassinervic acid, a natural antifungal compound found in Piper crassinervium, shares structural similarities with this compound. By modifying this compound and testing the resulting analogs against the fungus Cladosporium cladosporioides, researchers were able to gain insight into the structure-activity relationships of this class of compounds []. This approach helps to identify the specific structural features crucial for antifungal activity, paving the way for the development of potentially more potent and selective antifungal agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)